Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 2-position .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene has the molecular formula C4H4S and a molecular mass of 84.14 g/mol . It consists of a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques
A notable approach involves the preparation of methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates bearing an amino acid ester residue through a novel three-step sequential reaction, highlighting the chemoselective reactions of these compounds with alkyl halides (Fathalla & Pazdera, 2007)(Fathalla & Pazdera, 2007).
Characterization of Synthesized Compounds
The synthesis and characterization of compounds like 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, which forms the basis for polyimide formation, underscore the importance of structural analysis in developing materials with potential applications in electronics and materials science (Imai, Maldar, & Kakimoto, 1984)(Imai, Maldar, & Kakimoto, 1984).
Biological Activities and Applications
Antiproliferative and Antitumor Activities
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound with a similar complex structure, showed promising antiproliferative activity towards human cancer cells, indicating potential applications in cancer research (Minegishi et al., 2015)(Minegishi et al., 2015).
Antimicrobial Activities
Compounds derived from similar complex structures have been explored for their antimicrobial activities, suggesting their potential utility in developing new antimicrobial agents (Abdel-Mohsen, 2003)(Abdel-Mohsen, 2003).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis activity highlight the potential therapeutic applications of complex molecules in treating infectious diseases (Chitra et al., 2011)(Chitra et al., 2011).
Cholinesterase Inhibitors for Neurodegenerative Disorders
Thiophene-2-carboxamide Schiff base derivatives of benzohydrazide, acting as cholinesterase inhibitors, suggest the role of complex molecular structures in developing treatments for neurodegenerative disorders like Alzheimer's disease (Kausar et al., 2021)(Kausar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[(1-amino-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-30-24(29)15-9-4-5-10-16(15)26-22(28)21-19(25)18-13-7-2-3-8-14(13)20(27-23(18)32-21)17-11-6-12-31-17/h4-6,9-12H,2-3,7-8,25H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMLVXFPSVDXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C4=C3CCCC4)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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